molecular formula C15H18N2O7 B11559744 Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate

Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate

Cat. No.: B11559744
M. Wt: 338.31 g/mol
InChI Key: CDPQPWVLLYDPHA-UHFFFAOYSA-N
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Description

Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a carbethoxy group, and a nitroanilino group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate typically involves the reaction of ethyl acrylate with 4-methoxy-2-nitroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl acrylate+4-methoxy-2-nitroanilineEthyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate\text{Ethyl acrylate} + \text{4-methoxy-2-nitroaniline} \rightarrow \text{this compound} Ethyl acrylate+4-methoxy-2-nitroaniline→Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, reduced forms, and substituted products.

Scientific Research Applications

Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: A simpler acrylate compound used in polymer production.

    4-methoxy-2-nitroaniline: A precursor in the synthesis of the target compound.

    Methyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O7

Molecular Weight

338.31 g/mol

IUPAC Name

diethyl 2-[(4-methoxy-2-nitroanilino)methylidene]propanedioate

InChI

InChI=1S/C15H18N2O7/c1-4-23-14(18)11(15(19)24-5-2)9-16-12-7-6-10(22-3)8-13(12)17(20)21/h6-9,16H,4-5H2,1-3H3

InChI Key

CDPQPWVLLYDPHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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